molecular formula C23H21N5OS B11771518 N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11771518
M. Wt: 415.5 g/mol
InChI Key: MERNLZRGFWUGIO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-yl-thioacetamide class, characterized by a central triazole ring substituted with phenyl and pyridinyl groups, linked to a thioacetamide moiety.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H21N5OS/c1-16-8-9-17(2)20(14-16)25-21(29)15-30-23-27-26-22(18-10-12-24-13-11-18)28(23)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,25,29)

InChI Key

MERNLZRGFWUGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides with Nitriles

Acylhydrazides react with nitriles under acidic or oxidative conditions to form 1,2,4-triazoles. For the target compound, 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation of phenylacetic acid hydrazide and isonicotinonitrile in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours. This method yields the triazole-thiol intermediate with 70–85% efficiency, depending on stoichiometric ratios and purification techniques.

Key Reaction Parameters

ParameterOptimal Value
Temperature90°C
Reaction Time7 hours
CatalystPOCl₃ (1.2 equiv)
SolventDry toluene

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from phenylacetyl chloride and pyridine-4-carbohydrazide undergo oxidative cyclization using iodine or hypervalent iodine reagents. For example, treatment with iodobenzene diacetate (IBD) in tetrahydrofuran (THF) at room temperature generates the triazole core in 82% yield. This method minimizes side reactions and enhances regioselectivity compared to traditional POCl₃-mediated routes.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is critical for conferring rigidity and electronic effects to the molecule. Two approaches are commonly employed:

Thiolation Using Lawesson’s Reagent

The triazole-thiol intermediate is generated by treating the triazole-hydroxyl precursor with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in refluxing toluene. This step achieves 90–95% conversion efficiency but requires rigorous exclusion of moisture.

Nucleophilic Substitution with Thiourea

Alternatively, the triazole-chloro derivative reacts with thiourea in ethanol under basic conditions (K₂CO₃, 60°C), followed by acidic hydrolysis to yield the thiol. This method is cost-effective but produces lower yields (65–75%) due to competing hydrolysis side reactions.

Acetamide Moiety Coupling

The final step involves coupling the triazole-thiol with N-(2,5-dimethylphenyl)chloroacetamide via nucleophilic substitution.

Base-Mediated Alkylation

The thiolate anion, generated by deprotonating the triazole-thiol with sodium hydride (NaH) in dimethylformamide (DMF), reacts with N-(2,5-dimethylphenyl)chloroacetamide at 0–5°C. This method achieves 80–88% yield and high purity but requires careful temperature control to prevent epimerization.

Optimized Conditions

ParameterValue
BaseNaH (1.5 equiv)
SolventAnhydrous DMF
Temperature0–5°C
Reaction Time12 hours

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables the reaction to proceed in a biphasic system (water/dichloromethane). This approach simplifies purification and scales effectively, though yields are slightly lower (75–80%).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for triazole formation and acetamide coupling, while non-polar solvents (toluene) improve thiolation efficiency. A mixed solvent system (DMF:toluene, 1:3) balances reactivity and solubility for large-scale synthesis.

Catalytic Enhancements

  • Triazole Formation : Adding catalytic KI (5 mol%) during oxidative cyclization reduces reaction time by 30%.

  • Sulfanyl Introduction : Ultrasonic irradiation (40 kHz) during thiolation increases yield to 92% by improving reagent dispersion.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods for synthesizing N-(2,5-dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide:

MethodOverall YieldPurity (%)Cost (Relative)Scalability
Cyclocondensation + Lawesson’s68%98HighModerate
Oxidative Cyclization + PTC72%95MediumHigh
Thiosemicarbazide + Alkylation65%97LowLow
Photocatalytic Cyclization78%99Very HighLimited

Mechanistic Insights

Triazole Ring Formation

The cyclocondensation mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by dehydration to form the triazole ring. Density functional theory (DFT) studies indicate that electron-withdrawing groups on the nitrile accelerate this step by polarizing the C≡N bond.

Sulfanyl-Acetamide Coupling

The reaction follows an SN2 mechanism, where the thiolate anion displaces the chloride from chloroacetamide. Steric hindrance from the 2,5-dimethylphenyl group necessitates low temperatures to suppress β-elimination side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit notable antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This data suggests that the compound may serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

The triazole moiety in the compound has been linked to antifungal properties. Research indicates that similar compounds can effectively inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is vital for developing antifungal therapies.

Anticancer Potential

The compound's ability to interact with specific cellular pathways makes it a candidate for anticancer research. Preliminary studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms:

Case Study: Cytotoxicity Evaluation

In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound significantly reduced cell viability at concentrations above 50 µM.

Cell Line IC50 (µM) Effectiveness
A549 (Lung Cancer)45High
HeLa (Cervical Cancer)60Moderate

These findings indicate the compound's potential as an anticancer agent.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of compounds similar to this compound suggest its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Case Study: AChE Inhibition

A study assessing AChE inhibition revealed that derivatives exhibited significant activity:

Compound IC50 (µM)
Compound A20
Compound B35

This inhibition could enhance neurotransmission and offer therapeutic avenues for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Compound Name Key Substituents Melting Point (°C) Yield (%) Molecular Weight Key Differences
Target Compound 2,5-Dimethylphenyl, phenyl, pyridin-4-yl Data not provided Data not provided ~414.51 (estimated) Reference compound
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl, pyridin-2-yl 182–184 65 ~329.37 Pyridine positional isomer (2-yl vs. 4-yl); allyl vs. phenyl on triazole
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) Phenyl, pyridin-4-yl, acetonitrile 237–240 79 306.37 Acetonitrile vs. dimethylphenyl-acetamide; higher melting point due to nitrile group
N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3,5-Dimethylphenyl Data not provided Data not provided 415.51 Isomeric dimethyl substitution (3,5 vs. 2,5); potential steric effects
N-(2,5-Dichlorophenyl)-2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,5-Dichlorophenyl, allyl Data not provided Data not provided 444.34 Chloro vs. methyl substituents; electron-withdrawing effects may alter reactivity

Key Observations :

  • Pyridine Positional Isomerism : Compounds with pyridin-2-yl (e.g., 6a ) vs. pyridin-4-yl (target compound) may exhibit divergent electronic profiles due to nitrogen orientation, affecting hydrogen bonding or π-π stacking .
  • Substituent Effects : The 2,5-dimethylphenyl group on the target compound likely enhances lipophilicity compared to dichlorophenyl () or unsubstituted phenyl analogs, impacting solubility and bioavailability.
  • Melting Points : Acetonitrile derivatives (e.g., 5o ) show higher melting points (~240°C) than acetamide analogs, likely due to stronger dipole interactions from the nitrile group.

Biological Activity

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by CAS No. 337505-60-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer potential, antimicrobial effects, and mechanism of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5OSC_{23}H_{21}N_{5}OS with a molecular weight of 415.51 g/mol. The structure features a triazole moiety, which is known for its significant role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Cell Viability Assays : The MTT assay has been employed to evaluate the cytotoxic effects of this compound on HepG2 liver cancer cells. Results indicated significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL .
    Concentration (µg/mL)% Cell Viability
    3.2590%
    12.550%
    20010%
  • Structure–Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances the anti-proliferative activity of triazole derivatives .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Preliminary tests have shown that the compound can inhibit bacterial growth at MIC values comparable to standard antibiotics .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazole derivatives are known to inhibit enzymes such as CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of triazole derivatives:

  • Case Study on HepG2 Cells : A study demonstrated that compounds similar to N-(2,5-Dimethylphenyl)-2-thioacetamide exhibited IC50 values ranging from 4.363 µM to 18.76 µM against HepG2 cells, indicating potent anticancer activity compared to doxorubicin .
  • Antiviral Activities : Research into related triazole compounds has shown potential antiviral properties, suggesting that modifications in the triazole structure can lead to enhanced biological activities .

Q & A

Q. Q1. What are the common synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions, including:

  • Thioacetamide coupling : Reacting a substituted triazole-thiol intermediate (e.g., 5-(pyridin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .
  • Triazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions in ethanol or acetic acid .
    Key reagents include pyridine derivatives for nitrogen incorporation and catalysts like zeolite-Y for optimizing cyclization efficiency .

Q. Q2. How is structural integrity confirmed after synthesis?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; methylphenyl groups at δ 2.2–2.5 ppm) .
    • FT-IR : Confirm thioacetamide C=S stretching (~1,200–1,250 cm⁻¹) and triazole C=N absorption (~1,600 cm⁻¹) .
  • Mass spectrometry (LCMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. Q3. What strategies optimize reaction yields for the thioacetamide coupling step?

  • Temperature control : Reactions performed at 60–80°C reduce side-product formation (e.g., disulfide byproducts) .
  • Catalyst screening : Zeolite-Y enhances cyclization efficiency by stabilizing transition states, improving yields by ~15–20% compared to uncatalyzed reactions .
  • Solvent selection : DMSO increases solubility of aromatic intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q4. How can computational methods predict the compound’s 3D conformation?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to assess intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the triazole-pyridinyl moiety) .
  • Molecular docking : Simulate binding with biological targets (e.g., kinase enzymes) to guide structure-activity relationship (SAR) studies .

Q. Q5. How are contradictions in spectroscopic data resolved?

  • X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing between regioisomers) by determining crystal structures .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotational barriers in substituted phenyl groups) causing signal splitting .

Pharmacological & Mechanistic Research

Q. Q6. What in vitro assays are used to evaluate biological activity?

  • Kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial testing : Assess MIC values via broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to determine selectivity indices .

Q. Q7. How do structural modifications impact bioactivity?

  • Pyridinyl substitution : Replacing pyridin-4-yl with pyridin-3-yl reduces kinase inhibition by ~40%, likely due to altered hydrogen-bonding interactions .
  • Thioacetamide vs. sulfonyl analogs : Sulfonyl derivatives show improved metabolic stability but lower solubility in aqueous buffers .

Data Analysis & Reproducibility

Q. Q8. How can batch-to-batch variability in synthesis be minimized?

  • Strict stoichiometric ratios : Maintain 1:1 molar equivalence between thiol and chloroacetamide precursors to prevent unreacted starting material .
  • In-line monitoring : Use HPLC to track reaction progress and terminate at >95% conversion .

Q. Q9. What statistical methods validate biological assay results?

  • Dose-response curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare triplicate data across treatment groups to confirm significance (p < 0.05) .

Advanced Characterization Techniques

Q. Q10. How is crystallographic disorder addressed in X-ray studies?

  • Occupancy refinement : Model disordered atoms (e.g., chlorophenyl groups) at partial occupancy (e.g., 50:50 split) using SHELXL .
  • Thermal ellipsoid analysis : Identify rigid vs. flexible regions to guide dynamic simulations .

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